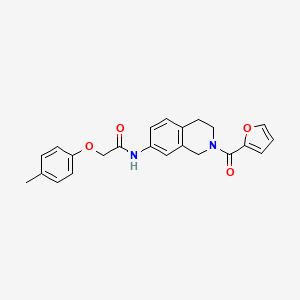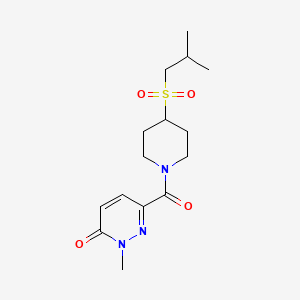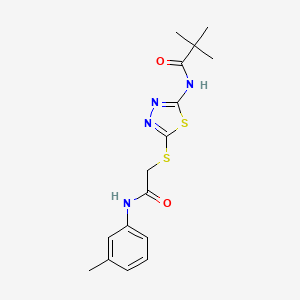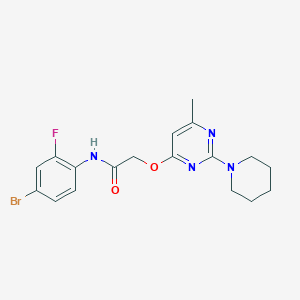
2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H11Br2NO2S . It has an average mass of 405.105 Da and a monoisotopic mass of 402.887695 Da . This compound is used in various scientific research applications due to its unique properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzenesulfonamide core with two bromine atoms at the 2 and 5 positions and a 4-methylphenyl group attached to the nitrogen atom .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Benzenesulfonamide derivatives have been synthesized and evaluated for their potential in treating a variety of conditions. For instance, derivatives have shown promising results as inhibitors of carbonic anhydrase, an enzyme implicated in various diseases such as glaucoma, epilepsy, and cancer. Compounds with a benzenesulfonamide moiety have demonstrated significant inhibition of human cytosolic isoforms hCA I and II, highlighting their potential in designing anti-tumor agents (H. Gul et al., 2016; H. Gul et al., 2017).
Enzyme Inhibition
Beyond carbonic anhydrase inhibition, benzenesulfonamide derivatives have been evaluated for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. Research into the structural modification of these derivatives has led to the development of potent and selective COX-2 inhibitors, offering insights into drug design strategies for anti-inflammatory and analgesic agents (Hiromasa Hashimoto et al., 2002).
Eigenschaften
IUPAC Name |
2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO2S/c1-9-2-5-11(6-3-9)16-19(17,18)13-8-10(14)4-7-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQGFDFCTOQGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2702138.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2702139.png)
![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one](/img/structure/B2702140.png)
![6-[(3R)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride](/img/structure/B2702142.png)
![N-phenyl-N'-[2-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2702145.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2702152.png)
